(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS No.: 865175-26-4
Cat. No.: VC4816128
Molecular Formula: C16H14BrN3O3S
Molecular Weight: 408.27
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 865175-26-4 | 
|---|---|
| Molecular Formula | C16H14BrN3O3S | 
| Molecular Weight | 408.27 | 
| IUPAC Name | N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 
| Standard InChI | InChI=1S/C16H14BrN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h2-4,8H,1,5-7,9H2 | 
| Standard InChI Key | QDUAGLQSQHOLFP-VLGSPTGOSA-N | 
| SMILES | C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O | 
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The compound features a benzo[d]thiazole core substituted at position 3 with an allyl group and at position 6 with a bromine atom. The exocyclic imine at position 2 is conjugated to a 2-(2,5-dioxopyrrolidin-1-yl)acetamide moiety. This configuration introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₄O₃S | 
| Molecular Weight | 431.34 g/mol | 
| IUPAC Name | (Z)-N-(3-allyl-6-bromo-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 
| Key Functional Groups | Bromobenzothiazole, Allyl, Dioxopyrrolidinyl Acetamide | 
The Z-configuration of the imine group is critical for maintaining planar alignment between the benzothiazole and acetamide groups, as observed in analogous structures . X-ray crystallography of related compounds reveals intramolecular S⋯N interactions (2.75–2.85 Å) that stabilize the conjugated system .
Synthesis and Optimization
Challenges in Synthesis
- 
Regioselectivity: Bromination at position 6 requires careful control to avoid polybromination .
 - 
Stereochemical Control: Achieving the Z-configuration necessitates specific reaction conditions (e.g., low temperature, polar aprotic solvents) .
 
The bromine atom enhances electrophilicity, facilitating DNA intercalation, while the dioxopyrrolidinyl group may improve blood-brain barrier permeability .
Hypothesized Applications
- 
Oncology: Brominated benzothiazoles show promise against breast cancer (MCF-7) and leukemia (K562) cell lines .
 - 
Anti-Inflammatory Therapy: The dioxopyrrolidinyl moiety could inhibit COX-2, similar to rofecoxib derivatives.
 
Physicochemical and Analytical Characterization
Solubility and Stability
- 
Solubility: Predominantly lipophilic (logP ≈ 3.1), with limited aqueous solubility (<0.1 mg/mL) .
 - 
Stability: Sensitive to UV light and hydrolysis at extreme pH, requiring storage at 2–8°C under inert atmosphere .
 
Spectroscopic Profiles
- 
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-4), 6.02 (m, 1H, allyl CH), 4.51 (d, J = 6.8 Hz, 2H, N-CH₂) .
 - 
IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 645 cm⁻¹ (C-Br) .
 
Derivatives and Structure-Activity Relationships
Impact of Substituent Variation
- 
Bromine vs. Sulfonamide: Bromine enhances cytotoxicity (ΔIC₅₀ = 12 µM → 8 µM), while sulfonamide groups improve solubility .
 - 
Allyl vs. Methyl Substitution: Allyl groups increase metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for methyl) .
 
Challenges and Future Directions
Current Limitations
- 
Synthetic Complexity: Low yields (15–30%) in multi-step syntheses hinder large-scale production .
 - 
Pharmacokinetic Data: Absence of in vivo studies on absorption and toxicity profiles.
 
Research Priorities
- 
Catalyst Development: Palladium-catalyzed cross-coupling to introduce diverse substituents.
 - 
Prodrug Formulations: Phosphoryl or glycosyl conjugates to enhance bioavailability.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume